6-chloro-N-cyclohexyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine
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Overview
Description
6-chloro-N-cyclohexyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse biological activities and potential therapeutic applications. The presence of the chloro, cyclohexyl, and thiophene groups in its structure contributes to its unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-cyclohexyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine typically involves the condensation of 2-aminopyridine with α-bromoketones under various conditions. One common method is the solvent- and catalyst-free synthesis under microwave irradiation, which provides a fast, clean, and high-yielding route . The reaction involves the condensation of 2-aminopyridine with α-bromoketones, followed by cyclization to form the imidazo[1,2-a]pyridine core.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, the use of environmentally benign solvents and catalysts can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-cyclohexyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild to moderate conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.
Scientific Research Applications
6-chloro-N-cyclohexyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 6-chloro-N-cyclohexyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A parent compound with a similar core structure but lacking the chloro, cyclohexyl, and thiophene groups.
Zolpidem: A sedative drug containing the imidazo[1,2-a]pyridine core, used for treating insomnia.
Alpidem: An anxiolytic drug with a similar core structure, used for treating anxiety.
Uniqueness
6-chloro-N-cyclohexyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the presence of the chloro, cyclohexyl, and thiophene groups, which contribute to its distinct chemical properties and biological activities. These structural features differentiate it from other imidazo[1,2-a]pyridine derivatives and enhance its potential for various applications.
Properties
Molecular Formula |
C17H18ClN3S |
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Molecular Weight |
331.9 g/mol |
IUPAC Name |
6-chloro-N-cyclohexyl-2-thiophen-3-ylimidazo[1,2-a]pyridin-3-amine |
InChI |
InChI=1S/C17H18ClN3S/c18-13-6-7-15-20-16(12-8-9-22-11-12)17(21(15)10-13)19-14-4-2-1-3-5-14/h6-11,14,19H,1-5H2 |
InChI Key |
MVFUXAOPFAAQER-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC2=C(N=C3N2C=C(C=C3)Cl)C4=CSC=C4 |
Origin of Product |
United States |
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